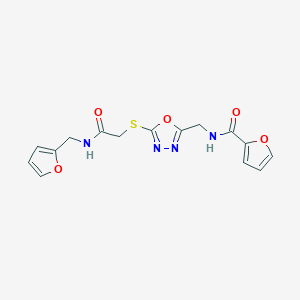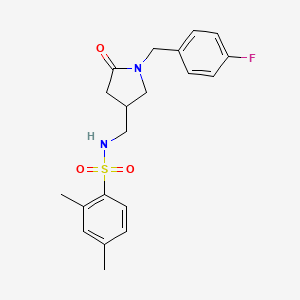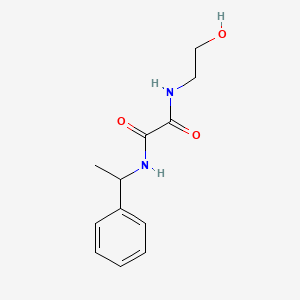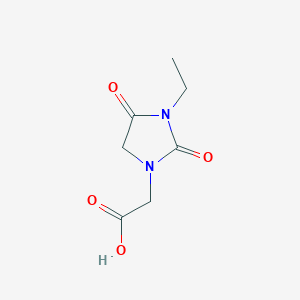![molecular formula C18H22N4O5S B2383719 ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate CAS No. 923200-07-1](/img/structure/B2383719.png)
ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C18H22N4O5S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Transformations and Synthesis
- The compound is used in the transformation of dimethyl acetone-1,3-dicarboxylate to synthesize various derivatives, such as thiazole-5-carboxylates (Žugelj et al., 2009).
- It is also involved in the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, demonstrating its role in creating complex heterocyclic systems (Abdelhamid & Afifi, 2010).
Reactivity and Compound Formation
- The compound exhibits reactivity leading to the formation of various heterocyclic systems, such as thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, demonstrating its versatility in chemical synthesis (Sirakanyan et al., 2015).
- It is used in the Biginelli reaction, a multi-component chemical reaction, to obtain derivatives like dihydropyridine and tetrahydropyrimidine-carboxylate, indicating its utility in green chemistry protocols (Morigi et al., 2012).
Antimicrobial and Anticancer Properties
- Certain derivatives synthesized using this compound have shown promising antimicrobial activity against pathogens like Staphylococcus aureus (Sirakanyan et al., 2015).
- Novel pyrazole derivatives synthesized from similar compounds have exhibited significant antimicrobial and anticancer activities, suggesting potential medicinal applications (Hafez et al., 2016).
Properties
IUPAC Name |
ethyl 1-[5-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-4-27-16(25)11-5-7-22(8-6-11)17-19-10-12(28-17)9-13-14(23)20(2)18(26)21(3)15(13)24/h9-11H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSIWNQVBWIXGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(S2)C=C3C(=O)N(C(=O)N(C3=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-acetylpiperazin-1-yl)-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2383643.png)
![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383644.png)
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2383646.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[1-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]amino}acetamide](/img/structure/B2383648.png)




![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2383658.png)

